molecular formula C25H37NO3 B1671551 依普利司特 CAS No. 119169-78-7

依普利司特

货号 B1671551
CAS 编号: 119169-78-7
分子量: 399.6 g/mol
InChI 键: VAPSMQAHNAZRKC-PQWRYPMOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Epristeride is synthesized from methyl 3-oxoandrost-4-ene-l7~-carboxylate, which is converted to epristeride in four synthetic steps .


Molecular Structure Analysis

The molecular formula of Epristeride is C25H37NO3 . It has a molecular weight of 399.575 g/mol . The structure contains 69 bonds in total, including 32 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, and various ring structures .


Chemical Reactions Analysis

Epristeride is unique in its mechanism of action as it binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH .


Physical And Chemical Properties Analysis

Epristeride has a molecular weight of 399.58 and a molecular formula of C25H37NO3 . Its percent composition is C 75.15%, H 9.33%, N 3.51%, O 12.01% .

科学研究应用

与牛血清白蛋白的相互作用

一项荧光光谱研究揭示了依普利司特对牛血清白蛋白(BSA)固有荧光的强烈猝灭能力,为在真实样本中确定依普利司特浓度的新的光谱荧光法提供了依据。该方法已成功应用于依普利司特的分析中,并与高效液相色谱(HPLC)结果(Gong et al., 2007)取得了良好的一致性。

对L-色氨酸荧光的猝灭效应

另一项研究开发了一种新的光谱荧光法,基于依普利司特对L-色氨酸荧光强度的猝灭效应,在生物体液和制剂中确定依普利司特。该方法表明适用于生物体液和依普利司特片剂中依普利司特的测定,具有良好的线性、回收率和检测限(Gong & Zhu, 2013)

治疗良性前列腺增生的分子机制

对依普利司特分子机制的研究显示其在诱导大鼠前列腺萎缩和凋亡中的作用,暗示前列腺酸性磷酸酶(ACP)可能作为体内前列腺腺体萎缩的标志物。这些发现有助于理解依普利司特在治疗良性前列腺增生(BPH)中的治疗作用(Qian, Wang, & Tu, 2001)

抑制前列腺上皮细胞的生长

发现依普利司特能够减弱由外源上皮生长因子(EGF)或胰岛素样生长因子-I(IGF-I)诱导的前列腺上皮细胞的生长,影响生长因子受体如EGFR和IGF-I R的mRNA和蛋白水平的表达。这表明依普利司特通过调节生长因子受体表达在抑制前列腺上皮细胞增殖中发挥作用(Wu, Sun, Tu, & Wu, 2001)

抑制前列腺腺体再生的能力

一项评估依普利司特抑制前列腺腺体再生能力的研究发现大鼠前列腺腺体上皮高度和腺泡腔面积显著减少,伴随着大鼠前列腺二氢睾酮(DHT)浓度的下降。这支持依普利司特通过降低DHT水平来预防腺体再生的应用(Qian, Wang, & Tu, 2001)

大鼠和比格犬的药代动力学

对大鼠和比格犬中依普利司特的药代动力学研究为其吸收、分布和排泄过程提供了见解。研究结果表明依普利司特广泛分布于各种组织,并主要通过粪便和胆汁排泄,有助于更好地理解其药代动力学特征(Wei, Xiao, & Liu, 2000)

安全和危害

Epristeride is used for industrial and scientific research purposes . In case of accidental ingestion or contact, immediate medical attention is required . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

未来方向

Epristeride was under development for the treatment of enlarged prostate, scalp hair loss, and acne in the United States and other countries in the 1990s but did not complete development in these countries . Instead, it was developed and introduced for the treatment of enlarged prostate in China in 2000 . Future research may focus on its potential uses in other androgen-dependent disorders.

Relevant Papers Several papers have been published on Epristeride, discussing its mechanism of action, synthesis, and potential applications . These include studies on its use as a selective and specific uncompetitive inhibitor of human steroid 5α-reductase isoform 2 , and a comparative study of human steroid 5α-reductase isoforms in prostate and female breast skin tissues .

属性

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPSMQAHNAZRKC-PQWRYPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048643
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epristeride

CAS RN

119169-78-7
Record name Epristeride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119169-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epristeride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRISTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epristeride
Reactant of Route 2
Epristeride
Reactant of Route 3
Epristeride
Reactant of Route 4
Reactant of Route 4
Epristeride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Epristeride
Reactant of Route 6
Epristeride

Citations

For This Compound
594
Citations
MA Levy, M Brandt, KM Sheedy, JT Dinh… - The Journal of Steroid …, 1994 - Elsevier
… The affinity of epristeride for each of these 12 potential … two known forms of human SRs, epristeride has been shown to be a … of a ternary complex with epristeride, NADP + , and enzyme. …
Number of citations: 89 www.sciencedirect.com
EJ Robinson, AT Collins, CN Robson, DE Neal - The Prostate, 1997 - Wiley Online Library
… This study evaluates the effects of the 5αR inhibitor, epristeride, on cultured stromal and … inhibited by epristeride (1 × 10−9–3 × 10−7 M, P < 0.05). However, epristeride had no effect on …
Number of citations: 14 onlinelibrary.wiley.com
ZY Sun, HY Wu, MY Wang, ZH Tu - European journal of pharmacology, 1999 - Elsevier
… epristeride. To study the relationship between apoptosis and the mechanism of epristeride in the treatment of benign prostatic hyperplasia, the induction of apoptosis by epristeride was …
Number of citations: 28 www.sciencedirect.com
ZY Sun, J Feng, XD Qi, HY Wu, WJ Zheng… - Toxicology and applied …, 1999 - Elsevier
… The objective of the current investigation was to research the toxic effects of epristeride and … epristeride for 180 days, and Groups E and F were treated with 10 and 100 mg/kg epristeride …
Number of citations: 14 www.sciencedirect.com
LJ Benincosa, PR Audet, D Lundberg… - … & drug disposition, 1996 - Wiley Online Library
The objective of the current investigation was to describe the pharmacokinetics and absolute oral bioavailability of epristeride. Twelve healthy male subjects (mean (SD) age, 27 (6·2) …
Number of citations: 8 onlinelibrary.wiley.com
Z Yao, Y Xu, M Zhang, S Jiang, MC Nicklaus… - Bioorganic & medicinal …, 2011 - Elsevier
… important pharmacophore structures of finasteride and epristeride, but also retain both … B ring of epristeride, and moving the A ring of finasteride to replace the D ring of epristeride would …
Number of citations: 28 www.sciencedirect.com
JH Wu, ZY Sun, L Cao - Archives of andrology, 2006 - Taylor & Francis
… that epristeride could decrease Sprague-Dawley rats sperm quantity. We have found that epristeride … Therefore, we did this study to evaluate the effect of epristeride on sperm quality. …
Number of citations: 7 www.tandfonline.com
SF Wu, HZ Sun, XD Qi, ZH Tu - Experimental biology and …, 2001 - journals.sagepub.com
… mainly localized in epithelial cell treated with epristeride, whereas in untreated prostate, … by epristeride is due to up regulation of TGFI3. Our data demonstrate that epristeride might exert …
Number of citations: 29 journals.sagepub.com
A Gong, X Zhu, Y Hu, S Yu - Talanta, 2007 - Elsevier
A new spectrofluorimetric method to determine epristeride (EP) has been developed, which based on the EP has a strong ability to quench the intrinsic fluorescence of bovine serum …
Number of citations: 169 www.sciencedirect.com
NH Baine, FF Owings, DN Kline… - The Journal of …, 1994 - ACS Publications
… multikilogram production of epristeride in pure form. Although epristeride was synthesized … 4, which we reasoned could be converted into epristeride by halogen—metal exchange and …
Number of citations: 21 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。